molecular formula C16H15N5O2 B4542180 N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4542180
M. Wt: 309.32 g/mol
InChI Key: JPDVDQQEBISCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The exact mechanism of action of N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation. It can also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide. One direction is to further study its mechanism of action and its effects on different types of cancer cells. Another direction is to study its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
In conclusion, N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has shown potential in scientific research applications, particularly as an anti-inflammatory and anticancer agent. While its exact mechanism of action is not fully understood, further research could lead to a better understanding of its effects and potential therapeutic uses.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has shown potential in scientific research applications. It has been studied as a potential anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-3-2-4-13(18-11)19-14(22)5-6-15-20-16(21-23-15)12-7-9-17-10-8-12/h2-4,7-10H,5-6H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDVDQQEBISCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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